3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine - 1013750-77-0

3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Catalog Number: EVT-276259
CAS Number: 1013750-77-0
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Type 4 cyclic nucleotide phosphodiesterases (PDE4s), which are highly expressed in neutrophils and monocytes, selectively inactivate the second messenger cAMP by hydrolyzing the phosphodiester bond, producing AMP. Inhibition of PDE4 activity has been examined in the context of treating asthma, chronic obstructive pulmonary disease, and as a general modulator of inflammation. ML-030 is a triazolothiadiazine that inhibits PDE4 in a cell-based cyclic nucleotide-gated cation channel biosensor assay with an EC50 value of 18.7 nM. Among the PDE4 isoforms, ML-030 displays selectivity for inhibiting PDE4A (IC50 = 6.7 nM) over PDE4B1, PDE4B2, PDE4C1, and PDE4D2 (IC50 = 48.2, 37.2, 452, and 49.2 nM, respectively).
Potent inhibitor of PDE4
ML-030 is a triazolothiadiazine that inhibits type 4 cyclic nucleotide phosphodiesterases (PDE4) in a cell-based cyclic nucleotide-gated cation channel biosensor assay.
ML-030, also known as CID-11757146, is a potent and selective PDE4 inhibitor. ML-030 inhibits PDE4 in a cell-based cyclic nucleotide-gated cation channel biosensor assay with an EC50 value of 18.7 nM.
Molecular Structure Analysis

While a detailed molecular structure analysis for this specific compound is not provided in the given papers, it can be inferred based on its name and the general structure of similar compounds [, ]. It contains a central 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core structure with two phenyl substituents. The 2,5-dimethoxyphenyl group is attached to the third position of the triazole ring, and the 3,4-dimethoxyphenyl group is at the sixth position of the thiadiazine ring.

Applications
  • Phosphodiesterase-4 (PDE-4) inhibitors: The compound's structure shares similarities with those found to exhibit PDE-4 inhibitory activity []. PDE-4 inhibitors have therapeutic potential for inflammatory diseases, making this compound a potential candidate for further investigation.
  • Aromatase inhibitors: Research on benzimidazole-triazolothiadiazine hybrids highlighted their potential as aromatase inhibitors []. Given the structural resemblance, this compound could also be considered for further exploration in this domain.
  • Tubulin inhibitors: The structure of this compound may hold promise as a tubulin inhibitor, similar to the 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines investigated in the study [].

6-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

    Compound Description: This series of compounds represents a novel class of potential phosphodiesterase-4 (PDE-4) inhibitors. [] These compounds were designed and synthesized to explore their safety and efficacy as PDE-4 inhibitors using NIH-3T3 mouse fibroblastic cells. [] The study demonstrated their ability to significantly elevate cAMP levels, indicating PDE-4 inhibition, with minimal impact on cGMP concentrations. [] Importantly, these compounds exhibited a favorable safety profile in the tested cell line, with their cytotoxic IC50 values being approximately double the concentration needed for PDE-4 inhibition. []

3-(3,4-Dimethoxyphenyl)-6-substituted-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

    Compound Description: This series of substituted triazolothiadiazines was synthesized and characterized as part of a study focusing on the development of new synthetic routes for s-triazoles and fused s-triazole derivatives. [] Although their biological activities were not evaluated in the study, their synthesis contributes to the broader understanding of chemical modifications possible within this class of compounds. []

3-[4-(5-Methyl-1H-benzo[d]imidazol-2-yl)phenyl]-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives

    Compound Description: This series of compounds was designed and synthesized as potential aromatase inhibitors for breast cancer treatment. [] These benzimidazole–triazolothiadiazine hybrids were evaluated for their inhibitory activity against the aromatase enzyme and their effects on the MCF-7 breast cancer cell line. [] Notably, compound 5g within this series, featuring a 2,4-difluorophenyl substituent at the 6-position of the triazolothiadiazine ring, demonstrated potent aromatase inhibitory activity with an IC50 value of 0.037 ± 0.001 µM. [] Importantly, this compound exhibited minimal cytotoxicity against the NIH3T3 normal cell line. []

Properties

CAS Number

1013750-77-0

Product Name

3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

IUPAC Name

3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3

InChI Key

DZAUSKKPHXFGNN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC

Solubility

Soluble in DMSO

Synonyms

ML-030; ML 030; ML030; CID-11757146; CID 11757146; CID11757146.

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.